2,4-Dinitrotoluene-3-sulfonic acid

Catalog No.
S1916196
CAS No.
63348-71-0
M.F
C7H6N2O7S
M. Wt
262.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrotoluene-3-sulfonic acid

CAS Number

63348-71-0

Product Name

2,4-Dinitrotoluene-3-sulfonic acid

IUPAC Name

3-methyl-2,6-dinitrobenzenesulfonic acid

Molecular Formula

C7H6N2O7S

Molecular Weight

262.2 g/mol

InChI

InChI=1S/C7H6N2O7S/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13/h2-3H,1H3,(H,14,15,16)

InChI Key

IDXQNVNKGCTBKD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

2,4-Dinitrotoluene-3-sulfonic acid is a sulfonic acid derivative of 2,4-dinitrotoluene, characterized by the presence of both nitro and sulfonic acid functional groups. Its molecular formula is C7H6N2O7SC_7H_6N_2O_7S and it has a molecular weight of approximately 284.18 g/mol. This compound typically appears as a yellow solid and is soluble in polar solvents. The presence of the sulfonic acid group enhances its reactivity and solubility compared to its parent compound, making it useful in various chemical applications .

Due to the limited research on 2,4-DNT-3-SA, there is no current information available on its mechanism of action in biological systems or interaction with other compounds.

  • Nitro Groups: Nitro groups can be explosive under certain conditions. However, the presence of the sulfonic acid group might reduce this risk.
  • Sulfonic Acid Group: Sulfonic acids can be irritating and corrosive. Standard precautions for handling strong acids should be followed if working with 2,4-DNT-3-SA.
Due to its functional groups:

  • Nucleophilic Substitution: The sulfonic acid group can act as a leaving group in nucleophilic substitution reactions.
  • Reduction: The nitro groups can be reduced to amines under specific conditions, allowing for the synthesis of amino derivatives.
  • Esterification: It can react with alcohols to form esters, which are important in organic synthesis.

These reactions highlight the compound's versatility in organic chemistry .

Research indicates that 2,4-dinitrotoluene derivatives can exhibit biological activity, particularly in terms of toxicity. Studies have shown that exposure to 2,4-dinitrotoluene can lead to adverse health effects, including potential carcinogenicity and reproductive toxicity. The sulfonic acid group may influence its bioavailability and interaction with biological systems .

In animal studies, exposure to 2,4-dinitrotoluene resulted in reduced body weights and histopathological changes in various organs, suggesting significant biological impacts from this compound .

The synthesis of 2,4-dinitrotoluene-3-sulfonic acid typically involves:

  • Nitration of Toluene: Toluene is nitrated using a mixture of nitric and sulfuric acids to yield 2,4-dinitrotoluene.
  • Sulfonation: The dinitrotoluene product is then treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

This two-step process allows for the selective introduction of both nitro and sulfonate groups onto the aromatic ring .

2,4-Dinitrotoluene-3-sulfonic acid is utilized in several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Analytical Chemistry: Used as a reagent for detecting certain metal ions due to its chelating properties.
  • Explosives Manufacturing: As a derivative of dinitrotoluene, it may have applications in the production of explosives .

Interaction studies of 2,4-dinitrotoluene-3-sulfonic acid focus on its behavior in biological systems and environmental contexts. Research indicates that this compound can interact with various biomolecules, potentially leading to toxicological effects. Furthermore, studies have shown that its mobility in soil and water can affect its bioavailability and toxicity to plants and aquatic organisms .

Several compounds share structural similarities with 2,4-dinitrotoluene-3-sulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-DinitrotolueneC7H6N2O4Parent compound; used in explosives manufacturing.
2,6-DinitrotolueneC7H6N2O4Isomer with different properties; also used in explosives.
3-Aminobenzenesulfonic AcidC6H7N1O3SContains an amino group; used in dye production.
Sulfanilic AcidC6H7N1O3SAn amino derivative; widely used as an intermediate in dye synthesis.

The uniqueness of 2,4-dinitrotoluene-3-sulfonic acid lies in its combination of nitro and sulfonic functional groups which enhance its reactivity compared to other dinitrotoluenes while providing distinct pathways for chemical transformations .

XLogP3

0.7

Wikipedia

3-Methyl-2,6-dinitrobenzenesulfonic acid

Dates

Last modified: 04-14-2024

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